1-Isopropylnaphthalene
Overview
Description
Synthesis Analysis
1-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with propylene over an amorphous aluminosilicate catalyst. This process yields various isomers of diisopropylnaphthalene (DIPN), including 1-isopropylnaphthalene. The synthesis conditions, such as temperature and catalyst type, significantly influence the product distribution and isomer selectivity (Brzozowski et al., 2002).
Molecular Structure Analysis
The molecular structure of 1-isopropylnaphthalene is characterized by the presence of an isopropyl group attached to the naphthalene ring. This structural feature influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Advanced techniques like GC-MS, IR, and NMR are utilized to identify and analyze the isomers of 1-isopropylnaphthalene and its derivatives (Brzozowski et al., 2002).
Chemical Reactions and Properties
1-Isopropylnaphthalene undergoes various chemical reactions, including oxidation and alkylation, leading to the formation of a wide range of derivatives. These reactions are influenced by the compound's molecular structure, where the isopropyl group and the naphthalene core play crucial roles in determining the reaction pathways and the nature of the products formed (Matsumoto et al., 1995).
Physical Properties Analysis
The physical properties of 1-isopropylnaphthalene, such as melting point, boiling point, and solubility, are significantly affected by the isopropyl group attached to the naphthalene ring. These properties are critical for its applications in various industrial processes and products (Moreau et al., 1992).
Chemical Properties Analysis
1-Isopropylnaphthalene's chemical properties, including reactivity and stability, are influenced by the naphthalene core and the isopropyl group. These properties determine its behavior in chemical reactions and its suitability for specific applications. Studies on its reactivity, particularly in oxidation and disproportionation reactions, provide insights into its chemical behavior and potential applications (Brzozowski & Skupiński, 2003).
Scientific Research Applications
Enantioselective Biotransformation in Rabbits : A study by Matsumoto et al. (1995) investigated the enantioselective biotransformation of 1-Isopropylnaphthalene in rabbits. They found several metabolites formed enantioselectively and regioselectively, discussing the presumed metabolic pathways in rabbits leading to these metabolites (Matsumoto et al., 1995).
Toxicological Study on Di-Isopropylnaphthalenes : Hasegawa et al. (1982) conducted a toxicological study on di-isopropylnaphthalenes (used in non-carbon paper as a substitute for PCBs) and 1-phenyl-1-xylyl-ethanes. They found no accumulation in organs like the liver, blood, kidneys, and brain after continuous oral administration in rats (Hasegawa et al., 1982).
Selective Isopropylation of Naphthalene Over Zeolites : Moreau et al. (1992) studied the isopropylation of naphthalene with isopropylbromide over various zeolites. They found high β-selectivity in monoalkylation and dialkylation reactions, offering insights into the use of zeolites for selective formation of specific isopropylnaphthalene compounds (Moreau et al., 1992).
Effect on Liquid-Phase Oxidation of Alkylaromatic Hydrocarbons : Zawadiak et al. (2002) explored the role of 1-Isopropylnaphthalene in the liquid-phase free-radical oxidation of hydrocarbons. They found that certain derivatives of 1-Isopropylnaphthalene could initiate or inhibit the reaction, depending on their structure and decomposition products (Zawadiak et al., 2002).
Environmental Contamination Study in Japan : Suzuki et al. (2012) investigated the environmental contamination by mono-isopropylnaphthalene, di-isopropylnaphthalene, and tri-isopropylnaphthalene in Hyogo, Japan. Their study provided insights into the environmental impact and distribution of these compounds (Suzuki et al., 2012).
Safety And Hazards
When handling 1-Isopropylnaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-propan-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBFICDXLLSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865481 | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylnaphthalene | |
CAS RN |
6158-45-8, 29253-36-9 | |
Record name | 1-(1-Methylethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Isopropylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, (1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141329 | |
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Record name | Naphthalene, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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